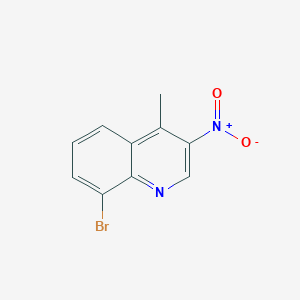

8-Bromo-4-methyl-3-nitroquinoline

Description

Significance of Quinolines as Core Heterocycles in Chemical Synthesis

Quinoline (B57606), a heterocyclic aromatic organic compound, is a fundamental building block in the synthesis of a wide array of more complex molecules. acs.org First isolated from coal tar in the 19th century, the quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. acs.org Its derivatives are integral to numerous natural products and a multitude of pharmaceutical drugs. iipseries.org The versatility of the quinoline ring allows for a wide range of chemical modifications, making it a valuable precursor in the development of new materials and biologically active compounds. acs.org

Academic Context of Multi-Substituted Quinoline Derivatives

The functionalization of the quinoline ring with multiple substituents is a key strategy in modern synthetic chemistry to expand chemical diversity and fine-tune pharmacological profiles. acs.org The precise and selective introduction of various functional groups onto the quinoline scaffold can significantly enhance the biological activity of the resulting derivatives. acs.org Polysubstituted quinolines are of great interest to synthetic organic chemists due to their potential applications in drug discovery and various industries. iipseries.org The development of efficient and regioselective methods for synthesizing these complex molecules, such as through transition metal-catalyzed C-H functionalization, is an active area of research. iipseries.org

Research Landscape for Brominated, Methylated, and Nitrated Quinoline Scaffolds

The presence of bromo, methyl, and nitro groups on a quinoline core introduces a unique set of chemical properties. Brominated quinolines are often used as precursors for creating more complex, multifunctional quinoline compounds, as the bromine atom can be a site for further chemical reactions. rsc.org The introduction of a nitro group can significantly alter the electronic properties of the quinoline ring, which can, in turn, influence its reactivity and biological activity. rsc.orgnih.gov Research has shown that the presence of both bromine and nitro substituents on a quinoline scaffold can have a synergistic impact. rsc.org Methyl groups can also influence the reactivity and physical properties of the molecule. The study of quinolines with these specific combinations of substituents is crucial for developing new compounds with desired characteristics.

Interactive Data Table: Properties of 8-Bromo-4-methyl-3-nitroquinoline

| Property | Value | Source |

| CAS Number | 855639-97-3 | acs.orgrsc.org |

| Molecular Formula | C₁₀H₇BrN₂O₂ | iipseries.org |

| Molecular Weight | 267.08 g/mol | iipseries.org |

| Boiling Point (Predicted) | 382.0±37.0 °C | iipseries.org |

| Density (Predicted) | 1.658±0.06 g/cm³ | iipseries.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

8-bromo-4-methyl-3-nitroquinoline |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-7-3-2-4-8(11)10(7)12-5-9(6)13(14)15/h2-5H,1H3 |

InChI Key |

QSDPPZLWWISNPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 4 Methyl 3 Nitroquinoline and Analogous Systems

Classical and Contemporary Quinoline (B57606) Synthesis Approaches

A variety of named reactions have been developed since the 19th century for the synthesis of the quinoline scaffold, many of which remain in use today due to their reliability. rsc.orgjptcp.com These methods typically involve the condensation of anilines with other reagents to form the fused heterocyclic system.

Skraup Synthesis Modifications and Applications

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. iipseries.orgwikipedia.org The classic reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org

Key Features of the Skraup Synthesis:

| Feature | Description |

| Reactants | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene, arsenic acid) iipseries.orgwikipedia.org |

| Mechanism | Dehydration of glycerol to acrolein, Michael addition, cyclization, oxidation iipseries.org |

| Conditions | Typically harsh, involving strong acids and high temperatures researchgate.net |

Modifications to the Skraup synthesis have been developed to improve yields and reduce the often violent nature of the reaction. wikipedia.org For instance, using a substituted acrolein or a vinyl ketone in place of glycerol can lead to quinolines with substituents on the hetero ring. organicreactions.org The reaction has been applied to synthesize a variety of quinoline derivatives, including those used as intermediates in drug discovery. iipseries.org

Doebner-Miller Reaction Variants

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller synthesis, is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgslideshare.net This method allows for the synthesis of a wider range of substituted quinolines. iipseries.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

A notable variant, the Beyer method, generates the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol (B89426) condensation. wikipedia.org The mechanism of the Doebner-Miller reaction is complex and has been the subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org This reaction is particularly useful for synthesizing quinoline-4-carboxylic acid derivatives when an aldehyde and pyruvic acid are reacted with an aniline. iipseries.org

Comparison of Skraup and Doebner-Miller Reactions:

| Reaction | Key Reagent | Product Scope |

| Skraup | Glycerol iipseries.orgwikipedia.org | Primarily quinolines with substituents on the benzene (B151609) ring organicreactions.org |

| Doebner-Miller | α,β-unsaturated carbonyls wikipedia.org | Broader range of substituted quinolines iipseries.org |

Friedländer Synthesis Enhancements

The Friedländer synthesis, discovered by Paul Friedländer, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or aldehyde). jk-sci.comwikipedia.org This reaction is valued for its simplicity and the ready availability of starting materials. jk-sci.com It can be catalyzed by acids or bases. jk-sci.comwikipedia.org

Modern enhancements to the Friedländer synthesis have focused on improving efficiency and environmental sustainability. These include the use of various catalysts like trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids. wikipedia.org Microwave-assisted synthesis and the use of solid-supported catalysts have also been explored to reduce reaction times and simplify product isolation. jk-sci.comnih.gov An electrochemically assisted Friedländer reaction has been developed as a sustainable, reagent-free method. rsc.org

Catalytic Approaches in Friedländer Synthesis:

| Catalyst Type | Examples | Advantages |

| Brønsted Acids | p-toluenesulfonic acid, trifluoroacetic acid wikipedia.org | Readily available, effective |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate iipseries.org | Efficient catalysis |

| Solid-Supported | Nafion jk-sci.com | Ease of separation, reusability |

| Electrochemical | Electric current rsc.org | Sustainable, high atom economy |

Other Established Quinoline Annulation Methods

Several other classical methods for quinoline synthesis are noteworthy:

Combes Synthesis: This method involves the condensation of a primary arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. drugfuture.comwikipedia.org It is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org Modifications using polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as catalysts have been shown to be effective. wikipedia.org

Pfitzinger Synthesis: In this reaction, isatin (B1672199) or its derivatives are reacted with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.org The reaction is also known as the Pfitzinger-Borsche reaction. iipseries.org It is a valuable method for synthesizing biologically active quinoline carboxylic acid derivatives. researchgate.net

Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. jptcp.comwikipedia.org The reaction proceeds via a Schiff base intermediate and a thermal cyclization. wikipedia.orgnih.gov The regioselectivity can be influenced by reaction temperature, with higher temperatures favoring the formation of 2-hydroxyquinolines in what is known as the Knorr quinoline synthesis. wikipedia.org

Gould-Jacobs Reaction: This method produces 4-hydroxyquinoline (B1666331) derivatives through the reaction of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.orgjasco.ro The reaction involves a condensation followed by a thermal cyclization. wikipedia.orgmdpi.com Microwave irradiation has been employed to improve yields and shorten reaction times. jasco.roresearchgate.net

Targeted Introduction of Substituents

The synthesis of 8-Bromo-4-methyl-3-nitroquinoline requires the specific placement of bromo, methyl, and nitro groups onto the quinoline core. This is achieved through regioselective reactions.

Regioselective Nitration Strategies for Quinoline Derivatives

The nitration of the quinoline ring is a key step in the synthesis of the target compound. The position of nitration is influenced by the existing substituents and the reaction conditions. For the synthesis of a 3-nitroquinoline (B96883) derivative, direct nitration can be challenging due to the deactivating effect of the nitrogen atom in the quinoline ring, which typically directs electrophilic substitution to the 5- and 8-positions.

However, specific strategies can be employed to achieve nitration at the 3-position. One such method involves the nitration of a Reissert compound, which is formed from the reaction of quinoline with benzoyl chloride and cyanide. elsevierpure.com Nitration of the Reissert compound with acetyl nitrate affords the 3-nitro derivative, which can then be hydrolyzed to yield 3-nitroquinoline. elsevierpure.com

Another approach involves the nitration of a pre-functionalized quinolone. For example, 1-methyl-2-quinolone (B133747) can be nitrated with fuming nitric acid to produce 6,8-dinitro-1-methyl-2-quinolone, with the possibility of obtaining mono- and di-nitrated intermediates at lower temperatures. nih.gov The presence of existing substituents on the quinoline ring will heavily influence the regioselectivity of the nitration reaction.

A recent development for the meta-nitration of quinolines involves a dearomatization-rearomatization strategy using oxazino intermediates, which allows for the regioselective introduction of a nitro group at the meta-position. acs.orgacs.org

For the synthesis of this compound, a plausible route would involve the synthesis of an 8-bromo-4-methylquinoline (B185793) intermediate, followed by a regioselective nitration at the 3-position. The synthesis of 8-bromoquinoline (B100496) itself can be achieved through various methods, including the reaction of 8-aminoquinoline (B160924) or the bromination of 8-hydroxyquinoline (B1678124). acgpubs.orgresearchgate.net

Site-Specific Bromination Procedures

The regioselective bromination of quinolines is a critical step in the synthesis of specifically substituted derivatives. The position of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring.

For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. researchgate.netacgpubs.org Monobromination of 8-hydroxyquinoline and 8-aminoquinoline often results in a mixture of mono- and di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline and 5-bromo-8-aminoquinoline. researchgate.netacgpubs.org However, 8-methoxyquinoline (B1362559) can be selectively brominated to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.netacgpubs.org The direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative, which can serve as a precursor for further functionalization. nih.gov

The choice of brominating agent and acid catalyst can also direct the regioselectivity. Isoquinoline, a related benzazine, can be selectively monobrominated at the 5-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid. researchgate.net While quinoline itself can be brominated under similar conditions, the regioselectivity is less pronounced. researchgate.net The bromination of quinolin-4(1H)-ones is influenced by the substituent at the C(3) position, with bromination occurring either at the C(2)-methyl group or at the C(3) and C(6) positions of the heterocyclic ring. nuph.edu.ua

A general procedure for the synthesis of aryl bromides from arylboronic acids has been reported using copper(II) bromide in water, which could be applicable to the synthesis of bromoquinolines from the corresponding quinolineboronic acids. chemicalbook.com

Methylation Techniques for Quinolines

The introduction of a methyl group onto the quinoline scaffold can be achieved through various methods. One approach involves the construction of the quinoline ring from precursors already containing the methyl group. For example, functionalized quinolines can be synthesized from 2-methylquinolines and 2-styrylanilines through a metal-free C(sp³)–H bond functionalization and tandem cyclization strategy. nih.govacs.org

Another strategy is the direct methylation of the quinoline ring system. A straightforward one-pot reductive N-methylation of quinolines to N-methyl-1,2,3,4-tetrahydroquinolines has been developed using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.orgrsc.org This method avoids the pre-synthesis of the tetrahydroquinoline intermediate. rsc.org Similarly, a Pt-SnOx/Al2O3 catalyst has been shown to be effective for the reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source. acs.org

For the methylation of a hydroxyl group on the quinoline ring, such as in the synthesis of 8-methoxyquinoline from 8-hydroxyquinoline, the reaction can be carried out under anhydrous conditions in dimethylformamide (DMF) with a stoichiometric amount of sodium hydride and methyl iodide. mdpi.com

Advanced Catalytic Approaches for Quinoline Functionalization

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the direct functionalization of C–H bonds, offering a more atom- and step-economical approach to constructing complex molecules. nih.gov

C–H Functionalization at Distal Positions (e.g., C-8)

The selective functionalization of the C-8 position of the quinoline ring is a significant challenge due to the generally higher reactivity of the C-2 and C-4 positions. nih.gov However, several strategies have been developed to achieve this selectivity.

A variety of transition metals have been employed to catalyze the C-8 functionalization of quinolines. acs.org Rhodium catalysts have been particularly prominent in this area. researchgate.net For example, Rh(III)-catalyzed C-H activation has been used for the regioselective C-8 bromination and amidation of quinoline N-oxides. acs.org This method exhibits excellent functional group tolerance and can be performed on a gram scale. acs.org

Cobalt(III) catalysts have also been utilized for the C-8 selective C–H and C–O coupling of quinoline N-oxides with internal alkynes. rsc.org This reaction proceeds via a C–H activation/oxygen atom transfer mechanism. rsc.org Furthermore, Co(III) catalysis has enabled the site-selective C-8 alkylation of quinolines using cyclopropyl (B3062369) alcohols as the alkylating agents, merging C–H and C–C bond activation. acs.org

Palladium-catalyzed methods have also been developed for C-8 arylation of quinoline N-oxides, which is noteworthy as palladium catalysis typically favors C-2 functionalization. acs.orgnih.gov The site selectivity can be influenced by factors such as the choice of ligand, solvent, and the specific palladium precursor used. acs.orgnih.gov

The use of the quinoline N-oxide as a directing group is a powerful strategy for achieving C-8 functionalization. nih.govresearchgate.net The oxygen atom of the N-oxide can coordinate to the metal catalyst, positioning it in proximity to the C-8 C–H bond and facilitating its activation. nih.gov This approach has been successfully employed in various transition metal-catalyzed reactions, including those catalyzed by Rh(III) and Co(III). researchgate.netrsc.org The N-oxide can often be subsequently removed (traceless), restoring the original quinoline nitrogen. researchgate.net In some cases, the N-oxide not only acts as a directing group but also as a source of an oxygen atom for hydroxylation. researchgate.net

While transition metal catalysis is a dominant approach, metal-free methods for C-H functionalization are also gaining traction as they offer environmental and economic advantages. nih.gov Metal-free C-8–H functionalization of quinoline N-oxides with ynamides has been achieved through an intramolecular Friedel–Crafts-type reaction. researchgate.netrsc.org This method can also be performed as a one-pot protocol for the direct C-8–H functionalization of quinolines. rsc.org Additionally, a metal-free, one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes has been reported, proceeding in the presence of potassium hydroxide. rsc.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, offering a versatile method for modifying the quinoline scaffold. scielo.br The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is particularly prominent in the synthesis of aryl- and heteroaryl-substituted quinolines. scielo.br

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scielo.brnih.gov The choice of ligands, base, and solvent system is crucial for optimizing the reaction efficiency and can be tailored for specific substrates, including sterically demanding ones. nih.gov

For instance, a mixture of 8-bromo-2,4-dichloro-7-methoxy-quinoline can be reacted with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. google.com This approach allows for the introduction of diverse substituents at the 8-position of the quinoline ring. google.com The reaction is typically conducted in a solvent mixture, such as acetonitrile (B52724) and water, and heated to ensure completion. google.com The versatility of this method is highlighted by its successful application in synthesizing a range of derivatives, including those with indolyl, pyrazolyl, and isoxazolyl groups. google.com

The following table provides examples of bromo-substituted quinolines synthesized using palladium-catalyzed cross-coupling with different boronic acids.

| Product | Yield (%) |

| 8-Bromo-4-chloro-7-methoxy-2-(1-methyl-1H-pyrazol-4-yl)-quinoline | 82% |

| 8-Bromo-4-chloro-2-(1H-indol-5-yl)-7-methoxy-quinoline | 84% |

| 8-Bromo-4-chloro-2-(3,5-dimethyl-isoxazol-4-yl)-7-methoxy-quinoline | 95% |

| This table showcases the yields of various bromo-substituted quinolines synthesized via palladium-catalyzed cross-coupling reactions, demonstrating the method's efficiency. google.com |

Green Chemistry Principles in Quinoline Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for quinolines and other heterocyclic compounds. tandfonline.comijpsjournal.com The focus is on developing methods that are more environmentally benign by reducing waste, using less hazardous materials, and improving energy efficiency. tandfonline.comnih.gov

A significant aspect of green chemistry in quinoline synthesis is the move away from traditional, often hazardous, organic solvents. jocpr.com Researchers have explored the use of water, ionic liquids, and solvent-free reaction conditions to minimize environmental impact. jocpr.comnih.gov For example, a three-component reaction to synthesize pyrimido[4,5-b]quinolones has been successfully carried out in water using a recyclable Fe₃O₄ nanoparticle catalyst. nih.gov

The development and use of reusable and non-toxic catalysts is another key area. Nanocatalysts, in particular, have shown great promise due to their high surface area and catalytic activity, often allowing for milder reaction conditions and improved yields. nih.govacs.org Various metal-based nanocatalysts, including those based on copper and iron, have been employed in quinoline synthesis. nih.gov For instance, copper nanoparticles have been utilized as heterogeneous catalysts in a variety of chemical transformations, including the synthesis of quinolines. nih.gov

The table below summarizes different eco-friendly catalytic systems used in quinoline synthesis.

| Catalyst | Solvent | Key Advantage |

| Fe₃O₄ NP-cell | Water | Recyclable catalyst, high yields (88-96%) |

| Fe₃O₄@Urea/HITh-SO₃H MNPs | Solvent-free | Efficient for Friedlander reaction |

| Formic Acid | - | Biodegradable, promotes direct synthesis |

| This table highlights various green catalysts and solvents employed in quinoline synthesis, emphasizing their environmental benefits. ijpsjournal.comnih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comingentaconnect.combenthamdirect.com This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. mdpi.combohrium.com

The application of microwave irradiation can facilitate various types of reactions used in quinoline synthesis, including the Skraup synthesis, Friedländer annulation, and multicomponent reactions. mdpi.combohrium.comacs.org For example, the microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) resulted in a dramatic decrease in reaction time, although the yield was comparable to conventional heating. mdpi.com In other cases, microwave-assisted methods have led to both shorter reaction times and better yields. mdpi.com

The following table compares conventional and microwave-assisted synthesis for a specific quinoline derivative.

| Synthetic Method | Reaction Time | Yield (%) |

| Conventional Heating | 180 min | 45% |

| Microwave-Assisted | 5 min | 42% |

| This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional methods for the preparation of 7-amino-8-methylquinoline. mdpi.com |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. nih.govyoutube.com Enzymes operate under mild conditions of temperature and pH, and their high specificity can lead to the formation of pure products with minimal byproducts. youtube.com

In the context of quinoline synthesis, biocatalysts like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been investigated. acs.org For example, MAO-N has been effectively used for the biotransformation of 1,2,3,4-tetrahydroquinolines into their corresponding aromatic quinoline derivatives. acs.org Whole cells containing the enzyme can be used directly in the reaction medium. acs.org

The efficiency of the biocatalytic process can be influenced by factors such as the specific enzyme variant used and the reaction conditions. acs.org For instance, studies have shown that different MAO-N variants exhibit varying levels of activity towards different substrates. acs.org The development of these biocatalytic methods is a promising area of research for the sustainable production of quinolines and their derivatives. nih.govmdpi.com

The table below presents data on the biocatalytic oxidation of a tetrahydroquinoline to a quinoline using different MAO-N variants.

| Biocatalyst | Conversion (%) |

| MAO-N D11 whole cells | 56% |

| MAO-N D11 (increased amount) | 57% |

| MAO-N D11 with catalase | 52% |

| No MAO-N (blank) | 0% |

| This table shows the conversion rates for the biocatalytic oxidation of a tetrahydroquinoline derivative to the corresponding quinoline using different conditions and enzyme variants, demonstrating the catalytic role of the enzyme. acs.org |

Mechanistic Investigations and Reactivity Profiles

Reaction Pathways and Intermediate Species

The diverse functional groups on 8-Bromo-4-methyl-3-nitroquinoline allow for a variety of reaction pathways, each involving distinct intermediate species.

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring is a well-established process. The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. bldpharm.com This is the rate-determining step. The subsequent fast step involves the deprotonation of the carbon bearing the electrophile to restore aromaticity.

For this compound, further electrophilic substitution, such as nitration or bromination, would be directed by the existing substituents. The nitration of quinoline itself with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). nih.govlibretexts.org However, in this compound, the 8-position is already occupied. The directing effects of the substituents on the benzene (B151609) ring (the 8-bromo group) and the pyridine (B92270) ring (the 4-methyl and 3-nitro groups) will determine the position of further substitution. The 4-methyl group is an activating group and directs ortho and para, while the 3-nitro group is a deactivating group and a meta-director. chemguide.co.uk The 8-bromo group is deactivating but ortho, para-directing. The interplay of these effects makes predicting the exact outcome of further electrophilic substitution complex without specific experimental data.

Studies on the bromination of 8-substituted quinolines have shown that the position of bromination is highly dependent on the nature of the substituent at the 8-position and the reaction conditions. For example, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative regioselectively. researchgate.net

The bromine atom at the 8-position of the quinoline ring can potentially undergo nucleophilic substitution. However, nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide is generally difficult. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitro group at the 3-position is meta to the bromo group and thus does not provide significant activation for nucleophilic substitution of the bromine.

More likely is the vicarious nucleophilic substitution (VNS) of hydrogen, a reaction where a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. nih.gov Studies on nitroquinolines have shown that they can undergo VNS, with the position of attack influenced by the steric and electronic environment. nist.gov For instance, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide resulted in substitution at the C7 position. nist.gov

The reduction of the nitro group at the 3-position to an amino group is a common and synthetically useful transformation. This reduction can be achieved using various reagents, such as metals (e.g., Fe, Sn, Zn) in acidic media or through catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts). libretexts.orgjackwestin.com

The reduction of a nitro group generally proceeds through a series of intermediates. In a two-electron reduction pathway, the nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamino group, and finally to the amine. chemicalbook.com A radical mechanism involving single electron transfers is also possible. chemicalbook.com The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. For example, the reduction of nitroarenes can be highly chemoselective, tolerating other functional groups like halogens. libretexts.org

A domino nitro reduction followed by a Friedländer heterocyclization has been reported for the synthesis of quinolines from 2-nitrobenzaldehydes, highlighting the utility of in situ nitro group reduction. nih.gov

Substituted quinolines can participate in cycloaddition reactions, such as the Diels-Alder reaction, which can be used to construct polycyclic systems. The pyridine ring of the quinoline nucleus can act as a diene or a dienophile depending on the substituents and the reaction partner. In some cases, an aza-Diels-Alder reaction, also known as the Povarov reaction, can be employed to synthesize quinoline derivatives. researchgate.net This reaction typically involves an electron-rich alkene reacting with an imine derived from an aniline (B41778) and a benzaldehyde. researchgate.net

Furthermore, intramolecular Diels-Alder reactions of substituted furans have been studied, where the presence of a bromine substituent was found to accelerate the reaction rate. researchgate.net While specific studies on this compound are lacking, the principles of these cycloaddition reactions suggest potential pathways for ring transformations of this compound.

Regioselectivity and Site Selectivity in Quinoline Reactions

The regioselectivity of reactions on the quinoline nucleus is a critical aspect of its chemistry. As a general rule, electrophilic attack is favored on the benzene ring (carbocycle) at positions 5 and 8 due to its higher electron density compared to the pyridine ring (heterocycle). nih.gov Conversely, nucleophilic attack preferentially occurs on the pyridine ring at positions 2 and 4. wikipedia.org

In the case of this compound, the existing substituents significantly influence the regioselectivity of further reactions.

Electrophilic Substitution: The 8-position is blocked by a bromine atom. The 4-methyl group is an ortho, para-director, activating the 5-position. The 3-nitro group is a meta-director, deactivating the ring but directing towards the 5 and 7 positions. The 8-bromo group, being an ortho, para-director, would direct incoming electrophiles to the 5 and 7 positions. The combined effect of these groups would likely favor electrophilic attack at the 5-position, which is activated by the methyl group and directed by the bromo group.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. This would make the 2 and 4-positions more susceptible to nucleophilic attack. However, the 4-position is substituted with a methyl group. Therefore, nucleophilic attack would be most likely at the 2-position.

The table below summarizes the expected regioselectivity for reactions on this compound based on general principles.

| Reaction Type | Expected Position of Attack | Directing/Activating/Deactivating Influence of Substituents |

| Electrophilic Aromatic Substitution | C5 | 4-CH₃: Ortho, para-directing (activating). 3-NO₂: Meta-directing (deactivating). 8-Br: Ortho, para-directing (deactivating). |

| C7 | 3-NO₂: Meta-directing (deactivating). 8-Br: Ortho, para-directing (deactivating). | |

| Nucleophilic Substitution | C2 | 3-NO₂: Activates the pyridine ring towards nucleophilic attack. |

| Nucleophilic Substitution of Bromine | C8 | Generally disfavored due to lack of strong ortho/para activation by the nitro group. |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound are profoundly influenced by its three substituents. wikipedia.orgjackwestin.comdalalinstitute.comlibretexts.org

Electronic Effects:

The nitro group (-NO₂) is a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. This deactivates the quinoline ring towards electrophilic attack, making reactions slower. However, it strongly activates the ring for nucleophilic attack.

The methyl group (-CH₃) is an electron-donating group through the inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic substitution, increasing the reaction rate.

Steric Effects:

The 8-bromo group and the 4-methyl group can sterically hinder the approach of reagents to adjacent positions. For example, the 8-bromo group may disfavor substitution at the 7-position due to its size.

The interplay between these electronic and steric factors determines whether a reaction is under kinetic control (the product that forms fastest predominates) or thermodynamic control (the most stable product predominates). wikipedia.orgjackwestin.comdalalinstitute.comlibretexts.org Generally, reactions at lower temperatures favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product. wikipedia.orglibretexts.org

The following table provides a qualitative summary of the expected influence of the substituents on the kinetics of different reaction types.

| Reaction Type | Influence of 4-CH₃ | Influence of 3-NO₂ | Influence of 8-Br | Overall Expected Kinetic Effect |

| Electrophilic Aromatic Substitution | Rate-enhancing (activating) | Rate-diminishing (deactivating) | Rate-diminishing (deactivating) | Likely slow due to two deactivating groups. |

| Nucleophilic Aromatic Substitution | Minor effect | Rate-enhancing (activating) | Minor effect | Likely fast due to strong activation by the nitro group. |

| Reduction of Nitro Group | Minor effect | - | Minor effect | Dependent on the reducing agent and conditions. |

Electron-Withdrawing and Electron-Donating Group Effects

The quinoline nucleus is an aromatic system where the benzene and pyridine rings are fused. The reactivity of this system towards electrophilic and nucleophilic substitution is governed by the electronic properties of its substituents.

The nitro group (-NO2) at the 3-position is a powerful electron-withdrawing group. Through both inductive (-I) and resonance (-M) effects, it deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic substitution. This deactivating effect is particularly pronounced at the positions ortho and para to the nitro group.

The methyl group (-CH3) at the 4-position is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, which activate the pyridine ring towards electrophilic attack.

Studies on the bromination of 8-substituted quinolines provide insight into the directing effects of substituents on the quinoline ring. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) results in substitution at the 5- and 7-positions, directed by the activating -OH and -NH2 groups. researchgate.netacgpubs.org In contrast, the bromination of 8-methoxyquinoline yields the 5-bromo derivative as the sole product. researchgate.netacgpubs.org This highlights the directing influence of the substituent at the 8-position. In the case of this compound, any further electrophilic substitution would be heavily influenced by the existing substitution pattern.

The presence of the strong electron-withdrawing nitro group has been shown to inhibit certain photochemical reactions in other molecular systems, a phenomenon that could potentially be observed in this compound. researchgate.net

Table 1: Electronic Effects of Substituents on the Quinoline Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO2) | 3 | Strong Electron-Withdrawing (-I, -M) | Deactivates pyridine ring towards electrophilic attack; Activates towards nucleophilic attack |

| Bromo (-Br) | 8 | Electron-Withdrawing (-I > +M) | Deactivates benzene ring towards electrophilic attack |

| Methyl (-CH3) | 4 | Electron-Donating (+I, Hyperconjugation) | Activates pyridine ring towards electrophilic attack |

Steric Hindrance Considerations

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving substituted quinolines. The presence of the bromo group at the 8-position and the methyl group at the 4-position creates a sterically crowded environment around the nitrogen atom and the adjacent positions.

This steric congestion can influence the approach of reagents, particularly bulky ones, to the reactive sites on the quinoline ring. For example, in nucleophilic substitution reactions, the accessibility of the positions activated by the nitro group (positions 2 and 4) might be sterically hindered by the adjacent methyl group at position 4.

In the context of related quinoline derivatives, steric factors have been cited as influencing reactivity. For instance, in the synthesis of certain quinolinequinone derivatives, lower reactivity was attributed to steric factors in the starting materials. nih.gov The regioselectivity of some reactions is also rationalized in terms of steric effects, alongside electronic factors. nih.gov

The interplay between electronic effects and steric hindrance is therefore critical in predicting the outcome of chemical transformations involving this compound. The steric bulk of the substituents can override the electronic directing effects, leading to unexpected reaction products.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. spectroscopyonline.com For quinoline (B57606) derivatives, NMR is indispensable for assigning the complex array of proton and carbon signals.

1H NMR and 13C NMR Applications for Quinoline Derivatives

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial characterization of quinoline derivatives. tsijournals.com In ¹H NMR, the chemical shifts of protons are influenced by the electron density and the presence of neighboring functional groups. For instance, protons on the pyridine (B92270) ring of a quinoline system, such as H-2, are typically deshielded and appear at a higher chemical shift due to the electronegativity of the adjacent nitrogen atom. acs.org Conversely, protons on the benzene (B151609) ring exhibit chemical shifts that are influenced by the nature and position of substituents. acs.org The concentration of the sample can also affect the chemical shifts in ¹H NMR studies of quinolines, a phenomenon attributed to dipole-dipole and π-π stacking interactions between the molecules. uncw.eduuncw.edu

¹³C NMR provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. tsijournals.com For substituted quinolines, the positions of the substituents can be confirmed by analyzing the shifts in the corresponding carbon signals.

Two-Dimensional NMR Techniques (e.g., Heteronuclear Single Quantum Coherence (HSQC), Double Quantum Filtered Correlation Spectroscopy (DFC-COSY))

While 1D NMR provides foundational data, complex quinoline structures often exhibit overlapping signals that are difficult to interpret. acs.org Two-dimensional (2D) NMR techniques are crucial for resolving these ambiguities and establishing definitive structural assignments. acs.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) is a powerful experiment that correlates the chemical shifts of directly bonded proton and carbon atoms. wikipedia.org This technique provides a clear map of C-H connectivities, allowing for the unambiguous assignment of protonated carbons in the quinoline ring system. wikipedia.orgmdpi.com

Correlation Spectroscopy (COSY) , including its more advanced variant Double Quantum Filtered COSY (DFC-COSY), is used to identify protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. acs.orgresearchgate.net This information is invaluable for tracing out the proton-proton networks within the molecule and confirming the substitution pattern on both the benzene and pyridine rings of the quinoline core. acs.org

Computer-Assisted Structure Elucidation (CASE) Approaches

The interpretation of complex NMR data can be significantly expedited and enhanced through the use of Computer-Assisted Structure Elucidation (CASE) systems. acs.orgresearchgate.net These software programs utilize algorithms to analyze 1D and 2D NMR data, along with other spectroscopic information like mass spectrometry, to generate and rank possible chemical structures. acs.orgacdlabs.com For intricate molecules like substituted quinolines, CASE software can help organize spectral information, visualize correlations, and ultimately propose the most probable structure, thereby reducing the time and potential for error in manual interpretation. acs.orgacdlabs.com The use of a Molecular Connectivity/Correlation Diagram (MCD) within these systems provides a visual summary of all NMR correlations, facilitating the process of de novo structure determination. acs.org

Innovations in NMR for Complex Molecule Analysis

The field of NMR spectroscopy is continually evolving, with innovations that push the boundaries of molecular analysis. solubilityofthings.comcreative-biostructure.com High-field NMR spectrometers offer increased sensitivity and resolution, which is particularly beneficial for analyzing complex molecules and those available in small quantities. spectroscopyonline.comsolubilityofthings.com Advanced pulse sequences and techniques like solvent suppression are critical for obtaining high-quality spectra, especially for samples in complex matrices. creative-biostructure.com Furthermore, the development of specialized probes, such as those capable of high-speed spinning for solid-state NMR or cryogenically cooled probes, has significantly improved signal-to-noise ratios, enabling the study of increasingly complex systems. labcompare.com These advancements are crucial for the detailed characterization of compounds like 8-Bromo-4-methyl-3-nitroquinoline.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mdpi.com Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For quinoline derivatives, FTIR is instrumental in confirming the presence of key structural features. mdpi.comresearchgate.net

The spectrum of a quinoline derivative will typically show characteristic bands for the aromatic C-H stretching vibrations and the C=C and C=N stretching vibrations of the heterocyclic ring system. astrochem.orgirphouse.com The presence of substituents will introduce new, distinct absorption bands. For this compound, the following functional groups would be expected to produce characteristic IR absorptions:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations.

Methyl Group (CH₃): C-H stretching and bending vibrations.

C-Br Bond: A stretching vibration typically in the fingerprint region.

Quinoline Ring: A complex pattern of bands corresponding to the various C-H and C-C vibrations within the aromatic system. astrochem.orgirphouse.com

FT-Raman Spectroscopy

Fourier Transform (FT)-Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands that correspond to the specific functional groups and the quinoline core.

Detailed Research Findings: Analysis of related compounds, such as 8-nitroquinoline (B147351) and other brominated aromatics, provides a basis for assigning the expected vibrational frequencies. researchgate.netresearchgate.net The spectrum can be interpreted by considering the distinct vibrational regions:

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on the quinoline ring are anticipated in the 3100–3000 cm⁻¹ region. researchgate.net

Methyl Group Vibrations: The methyl (CH₃) group at the C4 position will show characteristic symmetric and asymmetric stretching vibrations typically between 2900 and 3000 cm⁻¹.

Nitro Group Vibrations: The nitro (NO₂) group is a strong Raman scatterer. Its asymmetric and symmetric stretching modes are expected in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net The presence of an electron-donating methyl group can cause slight shifts in these frequencies. researchgate.net

Quinoline Ring Skeletal Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system typically appear as a series of sharp bands in the 1600–1400 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is found at lower frequencies due to the heavy mass of the bromine atom. This stretching vibration is typically observed in the 650–395 cm⁻¹ region. researchgate.net

An illustrative table of expected FT-Raman vibrational modes is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Asymmetric CH₃ Stretch | ~2980 | 4-Methyl Group |

| Symmetric CH₃ Stretch | ~2930 | 4-Methyl Group |

| Asymmetric NO₂ Stretch | 1570 - 1485 | 3-Nitro Group |

| Ring C=C, C=N Stretch | 1600 - 1400 | Quinoline Ring |

| Symmetric NO₂ Stretch | 1370 - 1320 | 3-Nitro Group |

| C-Br Stretch | 650 - 395 | 8-Bromo Substituent |

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₇BrN₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks (M+ and M+2) of nearly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are introduced into the mass spectrometer. madison-proceedings.com For the analysis of this compound, a capillary column such as a DB-5MS would be suitable. madison-proceedings.com The resulting total ion chromatogram (TIC) would show a peak at a specific retention time for the compound, and the mass spectrum for that peak would confirm its identity. Electron Ionization (EI) is a common ionization method in GC-MS that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. nih.gov

| Technique | Information Obtained | Expected Result for C₁₀H₇BrN₂O₂ |

| HRMS (ESI+) | Exact Mass of [M+H]⁺ | Calculated m/z: 266.9767, 268.9747 |

| GC-MS (EI) | Retention Time & Fragmentation Pattern | A specific retention time and a mass spectrum showing the molecular ion and characteristic fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile compounds and for targeted fragmentation studies. ncsu.edu Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is generated with minimal initial fragmentation. metwarebio.com In MS/MS mode, this parent ion is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

Detailed Research Findings: The fragmentation of nitroaromatic compounds is well-documented and follows predictable pathways. nih.gov For this compound, the fragmentation would likely proceed through the following steps:

Loss of the Nitro Group: The most common initial fragmentation for nitroaromatics is the loss of the nitro group, either as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). nih.govyoutube.com

Loss of Carbon Monoxide: Following the initial loss, the ring structure can undergo decarbonylation, leading to the expulsion of a CO molecule (a loss of 28 Da). nih.gov

Loss of Bromine: The bromine atom can be lost as a bromine radical (a loss of 79 or 81 Da).

Methyl Group Fragmentation: The methyl group can be lost as a CH₃ radical (a loss of 15 Da).

These fragmentation patterns allow for the detailed structural confirmation of the molecule.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Fragment Identity |

| 267/269 | NO₂ (46) | 221/223 | [C₁₀H₇BrN]⁺ |

| 267/269 | NO (30) | 237/239 | [C₁₀H₇BrNO]⁺ |

| 221/223 | Br (79/81) | 142 | [C₁₀H₇N]⁺ |

| 221/223 | CO (28) | 193/195 | [C₉H₇BrN]⁺ |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation.

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within the conjugated quinoline ring system. The spectrum is dominated by π → π* transitions, which are typically high-intensity bands, and potentially lower-intensity n → π* transitions. researchgate.net

Detailed Research Findings: The quinoline core itself has several strong absorption bands. The position and intensity of these bands are modified by the substituents:

Quinoline Core: The fused aromatic system gives rise to intense π → π* transitions. For quinoline itself, bands are observed around 270 nm, 300 nm, and 313 nm.

Nitro Group (Chromophore): The NO₂ group is a strong chromophore and auxochrome. It extends the conjugation of the system and introduces the possibility of an n → π* transition (from the non-bonding electrons on the oxygen atoms), which typically appears as a weak, longer-wavelength shoulder. The strong electron-withdrawing nature of the nitro group causes a bathochromic (red) shift of the π → π* bands.

Bromo and Methyl Groups (Auxochromes): The bromine atom (an auxochrome) can also cause a slight red shift in the absorption bands. The methyl group has a weaker effect.

The spectrum would be sensitive to the solvent used (solvatochromism), with polar solvents often causing shifts in the absorption maxima of both π → π* and n → π* transitions. researchgate.net

| Transition Type | Expected Wavelength Region (nm) | Description |

| π → π | 250 - 350 | High-intensity transitions within the conjugated quinoline ring system, shifted by substituents. |

| n → π | > 350 | Low-intensity transition associated with the non-bonding electrons of the nitro group. |

Charge Transfer Complex Characterization

This compound possesses features that make it a potential component in a charge-transfer (CT) complex. Due to the strongly electron-withdrawing nitro group, the molecule can act as an electron acceptor when mixed with a suitable electron donor (e.g., an electron-rich aromatic compound like aniline (B41778) or a polycyclic aromatic hydrocarbon). oup.com

Detailed Research Findings: The formation of a CT complex can be readily identified using UV-Vis spectroscopy. academicjournals.org When the donor and acceptor molecules interact, a new, broad, and often low-intensity absorption band appears at a longer wavelength than the absorption bands of either individual component. academicjournals.org This new band is the "charge-transfer band" and corresponds to the energy required to transfer an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. academicjournals.org

The stoichiometry of the complex, often 1:1, can be determined using methods like the Benesi-Hildebrand plot, which analyzes the changes in the absorbance of the CT band as the concentration of the donor is varied while the acceptor concentration is held constant. academicjournals.org The formation of such complexes with a nitroquinoline derivative highlights the electron-accepting properties conferred by the nitro group. oup.commdpi.com

Crystallographic Analysis and Solid State Studies

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No published single-crystal X-ray diffraction data for 8-Bromo-4-methyl-3-nitroquinoline could be located. Such an analysis would typically provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, leading to the unambiguous determination of its three-dimensional structure. It would also establish the crystal system, space group, and unit cell dimensions.

Table 1: Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₇BrN₂O₂ |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Absolute structure parameter | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a detailed analysis of the intermolecular forces governing the crystal packing of this compound is not possible. This would involve identifying and quantifying non-covalent interactions that stabilize the solid-state assembly.

An analysis of potential hydrogen bonding would require knowledge of the molecular arrangement in the crystal lattice. Given the molecular structure, weak C—H···O and C—H···N interactions might be anticipated, but their existence and geometry remain speculative without experimental data.

The planar quinoline (B57606) core suggests the potential for π-π stacking interactions between adjacent molecules. A crystallographic study would be necessary to determine if such interactions are present and to characterize their geometry (e.g., centroid-to-centroid distance, slip angles).

Conformational Analysis and Planarity Deviations in Solid State

While the quinoline ring system is largely planar, a single-crystal structure would reveal any minor deviations from planarity. It would also define the orientation of the nitro and methyl group substituents relative to the quinoline plane. Without experimental data, a detailed conformational analysis in the solid state cannot be performed.

Powder X-ray Diffraction (PXRD)

No powder X-ray diffraction patterns for this compound have been reported in the literature. A PXRD pattern would serve as a fingerprint for the crystalline phase of the compound and could be used for phase identification and purity assessment.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For the theoretical analysis of 8-Bromo-4-methyl-3-nitroquinoline, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for related organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation is found. For this compound, the quinoline (B57606) ring is expected to be largely planar, with the methyl and nitro groups attached. The orientation of the nitro group relative to the quinoline plane is a key conformational variable.

The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. Below is a table of representative optimized geometric parameters for this compound, based on expected values from similar structures.

Table 1: Representative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-Br | 1.895 | |

| C-N (nitro) | 1.470 | |

| N-O (nitro) | 1.225 | |

| C-C (ring) | 1.370 - 1.420 | |

| C-N (ring) | 1.330 - 1.380 | |

| C-C (methyl) | 1.510 | |

| **Bond Angles (°) ** | ||

| C-C-Br | 119.5 | |

| C-C-N (nitro) | 118.0 | |

| O-N-O | 125.0 | |

| C-C-C (ring) | 118.0 - 122.0 | |

| C-N-C (ring) | 117.5 | |

| Dihedral Angles (°) | ||

| C-C-N-O | ~30-45 |

Note: These are representative values. Actual values would be obtained from a specific DFT calculation.

Vibrational Frequency Calculations and Assignments via Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. scirp.org

Table 2: Representative Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Assignment (PED) |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2950-2990 | C-H stretching (methyl) |

| ~1580-1620 | C=C stretching (quinoline ring) |

| ~1530-1560 | NO₂ asymmetric stretching |

| ~1340-1370 | NO₂ symmetric stretching |

| ~1450 | CH₃ asymmetric bending |

| ~1380 | CH₃ symmetric bending |

| ~1100-1200 | C-N stretching |

| ~850 | C-N-O bending |

| ~650 | C-Br stretching |

Note: These are representative values and assignments based on typical vibrational modes of similar functional groups.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra via Time-Dependent DFT (TD-DFT))

DFT calculations can also predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values can aid in the interpretation of experimental NMR spectra.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). metu.edu.tr This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (quinoline ring) | |

| CH₃ | |

| ¹³C NMR | |

| C-Br | |

| C-NO₂ | |

| C (quinoline ring) | |

| CH₃ |

Note: These are representative values relative to a standard (e.g., TMS). Actual shifts depend on the specific electronic environment.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Electronic Transition |

| ~350 | n → π |

| ~280 | π → π |

Note: These values represent expected electronic transitions for a nitroaromatic compound.

Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis, energy gap, reactivity sites)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the LUMO is likely centered on the electron-withdrawing nitro group.

Table 5: Representative Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 3.6 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 3.2 |

| Electronegativity (χ) | 5.0 |

| Chemical Hardness (η) | 1.8 |

| Electrophilicity Index (ω) | 6.94 |

Note: These are representative values calculated from HOMO and LUMO energies. A smaller HOMO-LUMO gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro group.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would likely be found near the hydrogen atoms of the quinoline ring.

Green: Regions of neutral potential.

The MEP map for this compound would show a highly polarized molecule, with the negative potential localized on the nitro group and the positive potential distributed across the quinoline ring, influenced by the electron-withdrawing effects of the nitro group and the bromine atom. This confirms the reactivity patterns suggested by the FMO analysis.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the distribution of electron density in molecules, providing a detailed picture of bonding interactions. For this compound, an NBO analysis would be expected to reveal significant intramolecular charge transfer (ICT) and hyperconjugative interactions that influence its stability and reactivity.

The quinoline ring system, substituted with a strong electron-withdrawing nitro group at the 3-position and an electron-donating methyl group at the 4-position, along with a bulky bromo group at the 8-position, sets the stage for complex electronic effects. The primary ICT is anticipated to occur from the electron-rich regions of the molecule, namely the benzene (B151609) and pyridine (B92270) rings and the methyl group, towards the electron-deficient nitro group.

A hypothetical table of the most significant NBO interactions for this compound is presented below, based on typical values observed in similar structures.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C5-C6) | π(C3-N) | ~15-25 | π → π |

| π(C7-C8) | π(C3-N) | ~10-20 | π → π |

| σ(C4-Cmethyl) | π(C3=N) | ~2-5 | σ → π |

| σ(Cmethyl-H) | π(C3=N) | ~1-3 | σ → π |

| LP(N1) | σ(C8-Br) | ~0.5-1.5 | n → σ |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These are estimated values and would require specific calculations for confirmation.

Computational Modeling for Regioselectivity and Activation Barriers

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in predicting the regioselectivity of chemical reactions and calculating the associated activation barriers. For this compound, such models would be crucial for understanding its reactivity towards electrophilic and nucleophilic reagents.

The inherent electronic properties of the substituted quinoline ring dictate its reactivity. The pyridine part of the quinoline is generally electron-deficient, while the benzene part is more electron-rich. The presence of the nitro group at the 3-position further deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution. Conversely, the methyl group at the 4-position has a mild activating effect.

Computational models would likely predict that nucleophilic aromatic substitution (SNAr) would preferentially occur at positions ortho and para to the nitro group, namely the 2 and 4 positions. However, the 4-position is already substituted. Therefore, the most probable site for nucleophilic attack would be the 2-position.

For electrophilic aromatic substitution, the benzene ring is the more likely target. The directing effects of the bromo and methyl groups would need to be considered. Computational analysis of the transition states for electrophilic attack at various positions would reveal the lowest activation barriers, thus predicting the most favorable reaction sites.

A hypothetical representation of calculated activation barriers for a generic nucleophilic substitution is provided below.

| Position of Attack | Activation Energy (kcal/mol) |

| C2 | ~20-25 |

| C5 | >35 |

| C6 | >35 |

| C7 | >35 |

Note: These are hypothetical values for illustrative purposes and would depend on the specific nucleophile and reaction conditions.

Quantum Chemical Methods Beyond DFT

While DFT is a workhorse for many computational chemistry applications, more advanced and computationally intensive methods, often referred to as "post-Hartree-Fock" or "ab initio" methods, can provide even higher accuracy, particularly for systems with complex electronic structures.

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed to obtain a more precise understanding of its electronic properties and reaction energetics. These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

These advanced methods would be particularly valuable for:

Accurately calculating reaction barriers and transition state geometries , providing a more reliable prediction of reaction kinetics and mechanisms.

Investigating excited state properties , which is crucial for understanding the molecule's photochemistry and spectroscopic behavior.

Refining the description of non-covalent interactions , which can play a subtle but important role in the molecule's conformation and intermolecular interactions.

The application of these higher-level quantum chemical methods, while computationally expensive, would offer a benchmark for the results obtained from more routine DFT calculations and provide the most accurate theoretical description of the chemical behavior of this compound.

Synthetic Applications and Derivatization Pathways

Functional Group Transformations and Interconversions

The reactivity of the nitro and bromo substituents allows for their selective conversion into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

The reduction of the nitro group at the C3 position to an amino group is a critical transformation, yielding 8-bromo-4-methylquinolin-3-amine. This amine is a key precursor for the synthesis of various derivatives, including Schiff bases and fused heterocyclic systems. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several reagents capable of achieving this transformation with high efficiency and chemoselectivity. sci-hub.st

Commonly employed methods for the reduction of nitroarenes that are applicable to 8-bromo-4-methyl-3-nitroquinoline include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum sulfide. sci-hub.st Another effective method involves the use of metal salts in acidic media, such as stannous chloride (SnCl₂) in hydrochloric acid. nih.gov This method is particularly suitable for the reduction of various nitroquinolines and is tolerant of halogen substituents. nih.gov More modern and milder approaches utilize reagents like sodium borohydride (B1222165) in the presence of transition metal complexes, which can selectively reduce the nitro group without affecting other reducible functionalities. jsynthchem.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

|---|---|---|

| Stannous Chloride (SnCl₂) | Acidic (e.g., HCl) | A classic and reliable method for nitroquinoline reduction. nih.gov |

| Catalytic Hydrogenation (H₂, Pd/C) | Varies | Widely used, but may risk dehalogenation of the bromo group. sci-hub.st |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol, Room Temperature | A milder system that offers chemoselectivity. jsynthchem.com |

The resulting 8-bromo-4-methylquinolin-3-amine is a stable compound that serves as a versatile building block for further derivatization.

The bromine atom at the C8 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, although this typically requires activated conditions or the use of a catalyst. The direct displacement of an aromatic halogen can be challenging but provides a route to introduce a wide range of functional groups. For instance, reactions with various nucleophiles can lead to the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds at this position.

While direct nucleophilic aromatic substitution (SNAr) is more common on quinoline rings activated by electron-withdrawing groups at the ortho or para positions, the C8 position can undergo substitution. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of aryl halides. These methods would allow for the coupling of this compound (or its amino derivative) with boronic acids, alkenes, or amines, respectively, to introduce diverse substituents at the C8 position. nih.gov For example, the reaction of 8-substituted quinolines with phthalonitriles can occur to form ether linkages. researchgate.net

Construction of Complex Quinoline-Based Structures

The derivatives of this compound, particularly the 3-amino derivative, are pivotal in the synthesis of more elaborate molecular architectures, including fused heterocyclic systems, Schiff bases, and their corresponding metal complexes.

The 3-amino-4-methylquinoline scaffold, derived from the reduction of this compound, is a key precursor for the synthesis of tricyclic and tetracyclic fused heterocyclic systems. One of the most significant applications is in the construction of imidazo[4,5-c]quinolines. These structures are of considerable interest due to their biological activities. The synthesis typically involves the cyclization of a 3,4-diaminoquinoline precursor. Starting from 8-bromo-4-methylquinolin-3-amine, a subsequent nitration at the C4 position followed by reduction would yield the required diamine. This diamine can then be cyclized with various one-carbon sources (e.g., formic acid, orthoesters) to form the imidazole (B134444) ring fused to the quinoline core. google.comgoogle.com

An alternative strategy involves a decarboxylative cyclization reaction between a 2-methylquinoline (B7769805) and an α-amino acid, mediated by iodine, to form imidazo[1,5-a]quinolines, demonstrating another route to fuse an imidazole ring to a quinoline system. rsc.org

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation reaction of a primary amine with an aldehyde or ketone. bepls.comresearchgate.net The 8-bromo-4-methylquinolin-3-amine, obtained from the reduction of the parent nitro compound, serves as the amine component in this reaction. Condensation with a variety of aromatic aldehydes (e.g., salicylaldehyde (B1680747), vanillin, or substituted benzaldehydes) in a suitable solvent like ethanol, often under reflux, yields the corresponding quinoline Schiff base derivatives. bepls.comnih.gov

Table 2: General Synthesis of Quinoline Schiff Bases

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 8-bromo-4-methylquinolin-3-amine | Aromatic Aldehyde (R-CHO) | Ethanol, Reflux | 8-bromo-3-(((E)-benzylidene)amino)-4-methylquinoline |

| 8-aminoquinoline (B160924) | 2-hydroxy naphthaldehyde | Methanol (B129727), Reflux | N-(naphthalen-1-ylmethylene)quinolin-8-amine |

The presence of the quinoline ring, the bromine atom, and the variable substituent from the aldehyde allows for the generation of a large library of Schiff bases with diverse electronic and steric properties. nih.govekb.eg

The Schiff bases derived from 8-bromo-4-methylquinolin-3-amine are excellent polydentate ligands capable of coordinating with various metal ions. The nitrogen atom of the azomethine group and often a nearby donor atom (like a hydroxyl group from a salicylaldehyde derivative) create a stable chelation site. bepls.com The quinoline ring nitrogen can also participate in coordination, leading to multidentate ligand systems.

The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Co(II), Ni(II), Zn(II)) in a solvent like methanol or ethanol. bepls.com The reaction mixture is often refluxed to facilitate the complex formation, and the pH may be adjusted to promote deprotonation of the ligand and coordination. bepls.com These complexes often exhibit distinct colors and have specific coordination geometries depending on the metal ion and the ligand structure. The resulting complexes can feature the metal center coordinated to one or more Schiff base ligands. nih.gov

Use as Building Blocks in Multi-Step Organic Synthesis